molecular formula C21H21BrN2O6 B6061062 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate

3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate

Cat. No. B6061062
M. Wt: 477.3 g/mol
InChI Key: PPGUVBLEINHDDO-UHFFFAOYSA-N
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Description

3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising effects in various scientific research applications, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. In lung cancer cells, this compound has been shown to inhibit the activity of AKT, a protein that is involved in cell survival and proliferation. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate are still being studied, but it has been shown to have promising effects in various biological systems. In lung cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various biological systems.

Future Directions

There are several future directions for the study of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, more studies are needed to determine the safety and efficacy of this compound in animal models and humans. Finally, the potential of this compound as a lead compound for the development of new drugs should be explored.

Synthesis Methods

The synthesis of 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate involves the reaction of 2-bromo-4-methylphenol with butyl bromide to form 4-(2-bromo-4-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-aminobenzoic acid to form 3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone. Finally, the compound is converted to its oxalate salt form by reacting it with oxalic acid.

Scientific Research Applications

3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in inhibiting the growth of lung cancer cells. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

3-[4-(2-bromo-4-methylphenoxy)butyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2.C2H2O4/c1-14-8-9-18(16(20)12-14)24-11-5-4-10-22-13-21-17-7-3-2-6-15(17)19(22)23;3-1(4)2(5)6/h2-3,6-9,12-13H,4-5,10-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUVBLEINHDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate

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